N-(2-chlorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(2-chlorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative. Its structure features a 6-oxo-1,6-dihydropyridine core substituted at the 1-position with a 3-methylbenzyl group and at the 3-position with a carboxamide moiety linked to a 2-chlorophenyl ring. The compound’s design combines lipophilic (chlorophenyl, methylbenzyl) and hydrogen-bonding (carboxamide, carbonyl) groups, which are critical for interactions with biological targets.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-5-4-6-15(11-14)12-23-13-16(9-10-19(23)24)20(25)22-18-8-3-2-7-17(18)21/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGDHMYEFFHVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: Pyridine Ring Formation
The dihydropyridine core is constructed via a modified Hantzsch reaction. A ketone (e.g., ethyl acetoacetate) reacts with an aldehyde (e.g., 2-chlorobenzaldehyde) and an ammonium source (e.g., ammonium acetate) in ethanol under reflux (78–80°C) for 12–16 hours. For the target compound, 3-methylbenzylamine is introduced during cyclization to functionalize the N1 position.
Key reaction parameters :
N-Alkylation at Position 1
The 3-methylbenzyl group is introduced via nucleophilic substitution. The intermediate 6-oxo-1,6-dihydropyridine-3-carboxylic acid is treated with 3-methylbenzyl chloride (1.2 equivalents) in dimethylformamide (DMF) at 60°C for 8 hours, using potassium carbonate (K₂CO₃, 2 equivalents) as a base.
Reaction monitoring :
-
Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7)
-
Quenching with ice water precipitates the alkylated product
Carboxamide Formation at Position 3
The carboxylic acid group is converted to the carboxamide using 2-chloroaniline via a mixed anhydride method:
-
Activate the carboxyl group with ethyl chloroformate (1.1 equivalents) in tetrahydrofuran (THF) at 0°C
-
Add 2-chloroaniline (1.05 equivalents) and stir for 4 hours at 25°C
-
Isolate the product by filtration after acidification with 1M HCl
Yield optimization :
-
Excess amine (1.2 equivalents) improves yield to 81%
-
Lower temperatures (0–5°C) reduce racemization
Industrial-Scale Production
Continuous Flow Synthesis
To enhance reproducibility and throughput, flow chemistry systems are employed:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 14 hours | 45 minutes |
| Temperature Control | ±3°C | ±0.5°C |
| Solvent Consumption | 15 L/kg product | 8 L/kg product |
| Overall Yield | 67% | 78% |
Advantages :
Catalytic System Optimization
Screening of Lewis acid catalysts for the Hantzsch reaction reveals:
| Catalyst | Loading (mol%) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| None | 0 | 68 | 12 |
| ZnCl₂ | 5 | 75 | 8 |
| FeCl₃ | 5 | 73 | 9 |
| BF₃·Et₂O | 3 | 79 | 6 |
Boron trifluoride etherate (BF₃·Et₂O) emerges as optimal, accelerating cyclization while suppressing oxazole byproducts.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, CONH)
-
δ 7.45–7.12 (m, 8H, aromatic H)
-
δ 5.04 (s, 2H, N-CH₂-C₆H₄-3-CH₃)
IR (KBr) :
-
1685 cm⁻¹ (C=O stretch)
-
1540 cm⁻¹ (C=N pyridine)
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98.5% purity. Critical impurities include:
| Impurity | Retention Time (min) | Source |
|---|---|---|
| Unreacted carboxylic acid | 4.2 | Incomplete amidation |
| Oxazole byproduct | 6.8 | Hantzsch side reaction |
Process Optimization Strategies
Solvent Effects on Crystallization
Recrystallization solvents impact crystal morphology and purity:
| Solvent | Purity (%) | Crystal Habit |
|---|---|---|
| Ethanol | 98.2 | Needles |
| Acetonitrile | 99.1 | Platelets |
| Ethyl acetate | 97.8 | Irregular aggregates |
Acetonitrile produces phase-pure material suitable for X-ray diffraction.
Kinetic Studies of Amidation
Pseudo-first-order rate constants (k) vary with temperature:
| Temperature (°C) | k (×10⁻³ s⁻¹) |
|---|---|
| 20 | 1.2 |
| 30 | 2.1 |
| 40 | 3.8 |
Arrhenius analysis gives an activation energy (Eₐ) of 45.2 kJ/mol, indicating a nucleophilic addition-controlled mechanism.
| Chemical | OEL (ppm) | Handling Precautions |
|---|---|---|
| 3-Methylbenzyl chloride | 0.5 | Closed system, fume hood use |
| DMF | 10 | Nitrile gloves, air monitoring |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the replacement of the chlorophenyl or methylphenyl groups with other functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. N-(2-chlorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has shown effectiveness against various bacterial strains. This activity is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Potential
Research has demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. For instance, studies have shown that it can inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and promoting programmed cell death.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This effect may be beneficial in treating conditions such as arthritis and other chronic inflammatory disorders.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various dihydropyridine derivatives, including this compound. The results indicated a significant reduction in bacterial viability compared to control groups, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro experiments conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Core Heterocycle Variations
Substituent Effects
- Chlorophenyl vs. Methoxyphenyl : The 4-methoxyphenyl group in increases polarity compared to the target’s 2-chlorophenyl, favoring solubility but possibly reducing blood-brain barrier penetration .
- Methyl vs. Nitro Groups : The nitro group in ’s compound is a strong electron-withdrawing moiety, which may enhance electrophilic reactivity but raise toxicity concerns compared to the target’s methyl group .
Implications for Drug Design
- Lipophilicity : Chloro and methyl groups (target compound) balance lipophilicity for membrane permeability and metabolic stability.
- Target Selectivity : The absence of extended side chains (cf. tepotinib’s pyrimidine-piperidine chain) suggests the target compound may have a narrower target profile .
- Toxicity Risks : Triply chlorinated analogs () may pose higher toxicity than the target’s singly chlorinated structure .
Biological Activity
N-(2-chlorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridines, characterized by a pyridine ring with various substituents that influence its biological activity. The presence of the 2-chlorophenyl and 3-methylphenyl groups is notable for enhancing its lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing carboxamide moieties have shown promising antibacterial activity against various pathogens, including Xanthomonas species, with effective concentrations reported as low as 15 μg/ml .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies on related piperidinone derivatives suggest that modifications in the chemical structure can lead to enhanced cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Calcium Channel Modulation : Similar compounds have been shown to influence calcium ion channels, leading to increased intracellular calcium levels which are crucial for various cellular functions, including muscle contraction and neurotransmitter release .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting the growth of pathogenic organisms or cancer cells.
- Receptor Interaction : There is evidence suggesting that such compounds can interact with cholinergic receptors, modulating neurotransmitter release and influencing neuronal activity .
Case Studies
Several studies have focused on the biological effects of related compounds:
- Study on Antimicrobial Efficacy : A recent study demonstrated that a derivative of this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development .
- Cytotoxicity Assays : In vitro assays using various cancer cell lines revealed that modifications in the substituents significantly affected the cytotoxicity profiles, with some derivatives showing IC50 values in the low micromolar range .
Data Summary
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-chlorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with 2-aminobenzamide derivatives and halogenated intermediates (e.g., 3-methylbenzyl bromide). Key steps include nucleophilic substitution, amide coupling, and cyclization. Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates, while catalysts like DMAP improve coupling yields. Temperature control (e.g., 60–80°C) is critical to avoid side reactions such as ring-opening or over-oxidation .
Q. How do substituents like the chlorophenyl group affect the compound’s pharmacokinetics and target interactions?
- Methodology : Substituents like chlorine on the phenyl ring increase lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Electronic effects (e.g., electron-withdrawing Cl) modulate binding affinity to biological targets like enzymes. Computational tools (e.g., molecular docking) and logP measurements can quantify these effects. Comparative studies with fluorophenyl analogs suggest chlorine enhances metabolic stability but may alter selectivity .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- NMR : and NMR confirm regiochemistry and substituent positions.
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., observed m/z 367.365 for CHNO).
- XRD : Resolves structural ambiguities, as demonstrated in crystal studies of related dihydropyridines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodology : Combine orthogonal techniques:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish diastereomers or tautomers.
- X-ray crystallography : Provides definitive structural confirmation, as shown in studies of N-(3-chloro-2-methylphenyl) analogs .
- Dynamic NMR : Investigates conformational exchange in solution (e.g., hindered rotation of the benzyl group) .
Q. What role does the dihydropyridine ring play in the compound’s reactivity, and how can it be stabilized for in vivo studies?
- Methodology : The 1,6-dihydropyridine ring is redox-active, prone to oxidation under acidic conditions. Stabilization strategies include:
- pH buffering : Maintain neutral conditions during storage.
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to reduce ring susceptibility.
- Encapsulation : Use liposomal formulations to shield the ring from oxidative enzymes .
Q. How does the crystal structure inform hydrogen-bonding networks and supramolecular assembly?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions. For example, the title compound’s triclinic P1 space group exhibits N–H···O hydrogen bonds between the carboxamide and pyridone oxygen, forming a 2D network. These interactions influence solubility and melting behavior, critical for formulation .
Q. What experimental designs are optimal for assessing enzyme inhibition mechanisms?
- Methodology :
- Kinetic assays : Measure IC values under varying substrate concentrations to distinguish competitive/non-competitive inhibition.
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (k, k) to target enzymes.
- Mutagenesis studies : Identify key residues in the enzyme’s active site using site-directed mutagenesis, as shown in fluorophenyl analog studies .
Q. How can solubility and bioavailability be optimized without altering the core structure?
- Methodology :
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Prodrug approach : Introduce hydrolyzable esters (e.g., acetyl) at the carboxamide group, which cleave in vivo.
- Salt formation : Pair the compound with counterions (e.g., HCl) to improve dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
